(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid
Description
Properties
IUPAC Name |
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNZIWGNMQSBM-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347925 | |
| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9(S)-HPODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5502-91-0 | |
| Record name | Linoleic acid 9-hydroperoxide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9G4SN7TYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of (10E,12Z)-Octadeca-10,12-dienoic Acid
The precursor is prepared by coupling (Z)-1-bromohept-1-ene with 1-(2’-tetrahydropyranyloxy)-undec-10-yne in the presence of copper iodide and bis(benzonitrile)dichloropalladium II. Stereoselective hydrogenation of the resulting enyne using dicyclohexylborane yields the (Z,Z)-configured diene, which is oxidized to the corresponding acid with Jones reagent (CrO₃ in H₂SO₄).
Photooxygenation Reaction
The dienoic acid is dissolved in methanol and irradiated with visible light in the presence of a sensitizer (e.g., methylene blue). Singlet oxygen (¹O₂) reacts with the conjugated diene system to form the 9-hydroperoxide derivative. The reaction’s regioselectivity is governed by the endo-peroxide rule, favoring hydroperoxidation at the more substituted carbon.
Hybrid Enzymatic-Chemical Approaches
A hybrid method combines enzymatic oxidation with chemical modification. For example, lipoxygenase (LOX)-catalyzed oxidation of LA produces 13-HPODE, which can be isomerized to 9-HPODE under acidic conditions. However, this approach requires precise control over reaction pH and temperature to minimize side reactions.
Purification and Analytical Characterization
Chromatographic Purification
Crude 9-HPODE is purified using flash chromatography on silica gel with a petroleum ether:ethyl acetate gradient (2:3 v/v). This step removes unreacted starting materials and byproducts, yielding 9-HPODE in >90% purity.
Spectroscopic Confirmation
-
¹H-NMR (400 MHz, CDCl₃) : Key signals include δ 5.40–5.48 ppm (m, 2H, 10-H and 13-H), 6.20–6.30 ppm (m, 2H, 11-H and 12-H), and δ 0.89 ppm (t, 3H, terminal methyl).
-
Chiral GC : A Lipodex G column resolves enantiomers, confirming the (S)-configuration of the hydroperoxide group.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Enzymatic (Mushroom) | 60–70% | High (S-configuration) | Eco-friendly, mild conditions |
| Photooxygenation | 50–55% | Moderate | Scalable, avoids enzymes |
| Hybrid (LOX + Isomerization) | 40–45% | Low | Utilizes commercial enzymes |
Chemical Reactions Analysis
Types of Reactions: (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes, ketones, and carboxylic acids.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of catalysts like manganese dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under mild conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemical Research Applications
1. Model Compound for Lipid Peroxidation Studies
- Description : This compound serves as a model for studying lipid peroxidation processes, which are critical in understanding oxidative stress mechanisms.
- Significance : Lipid peroxidation is linked to various diseases, including cancer and neurodegenerative disorders. Understanding the role of hydroperoxides in these processes can lead to better therapeutic strategies.
2. Synthesis of Derivatives
- Reactivity : The hydroperoxy group in (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid allows for various chemical reactions such as oxidation and reduction.
- Applications : It can be used to synthesize other valuable compounds through substitution reactions with nucleophiles like thiols or amines.
Biological Research Applications
1. Cell Signaling and Inflammation
- Mechanism : This compound is involved in cell signaling pathways that regulate inflammation and apoptosis.
- Research Findings : Studies have shown that it can modulate the expression of genes involved in inflammatory responses, making it a target for research into anti-inflammatory therapies.
2. Physiological Effects on Cells
- Impact on Cellular Processes : Research indicates that this compound affects cell proliferation and apoptosis in various cell types.
- Case Studies : Experiments have demonstrated its potential role in cancer cell signaling pathways, suggesting avenues for therapeutic interventions.
Medical Applications
1. Therapeutic Potential
- Oxidative Stress Conditions : Due to its involvement in oxidative stress pathways, this compound is being explored for its potential therapeutic effects in conditions like cardiovascular diseases and diabetes.
- Research Insights : Preliminary studies suggest that modulating the levels of this hydroperoxide may help mitigate damage caused by oxidative stress.
Industrial Applications
1. Bio-based Materials Production
- Usage in Industry : The compound is utilized in the production of bio-based materials due to its reactive nature and ability to undergo polymerization.
- Sustainability Aspect : Its use aligns with the growing trend towards sustainable materials derived from natural sources.
Mechanism of Action
The mechanism of action of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can initiate lipid peroxidation, resulting in the formation of secondary oxidation products that can modulate cell signaling pathways. The compound targets various molecular pathways, including those involved in inflammation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Positional Isomers: 9-HPODE vs. 13-HPODE
Both 9-HPODE and 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HPODE) are linoleic acid derivatives produced by LOXs, differing in the position of the hydroperoxy group.
- Enzymatic Specificity: Pea lipoxygenase-1 generates both 9-HPODE and 13-HPODE from linoleic acid, while soybean LOX-1 predominantly produces 13-HPODE .
- Biological Roles: 9-HPODE: Associated with pro-inflammatory pathways and oxidative stress. Downregulated in bladder cancer (BCa) and renal cell carcinoma (RCC) compared to healthy controls . 13-HPODE: Precursor to anti-inflammatory resolvins and involved in plant defense mechanisms .
| Property | 9-HPODE | 13-HPODE |
|---|---|---|
| Hydroperoxy Position | C-9 | C-13 |
| Enzymatic Source | Pea LOX-1, human LOXs | Soybean LOX-1, plant LOXs |
| Key Biological Role | Pro-oxidant, pro-inflammatory | Anti-inflammatory, signaling |
| Cancer Relevance | Downregulated in BCa/RCC | Not reported in cancer |
Functional Group Variants: Hydroperoxy, Hydroxy, and Oxo Derivatives
9-Hydroxy-10,12-octadecadienoic Acid (9-HODE)
- Structure : Reduction of 9-HPODE’s hydroperoxy group to a hydroxyl (-OH).
- The 9(S)-stereoisomer is more bioactive than the 9(R)-form .
- Comparison : Less reactive than 9-HPODE but retains anti-inflammatory properties.
9-Oxooctadeca-10,12-dienoic Acid (9-oxoODE)
- Structure : Oxidation of 9-HPODE to a ketone group.
- Activity : Exhibits stronger aromatase inhibition than 9-HODE (10-fold higher activity). Also implicated in colorectal cancer progression as a differentiation marker .
| Compound | Functional Group | Key Activity | Role in Disease |
|---|---|---|---|
| 9-HPODE | -OOH | Pro-oxidant, pro-inflammatory | Oxidative stress, cancer downregulation |
| 9-HODE | -OH | Aromatase inhibition, anti-inflammatory | Hormone-dependent cancers |
| 9-oxoODE | =O | Potent aromatase inhibition | Colorectal cancer marker |
Linoleic Acid Derivatives in the 13-LOX Pathway
9,10,13-Trihydroxyoctadecenoic Acid (9,10,13-TriHOME)
- Structure: Epoxide intermediate derivative of linoleic acid.
- Activity : Inflammatory mediator in bladder cancer; correlates with neutrophil aggregation .
- Comparison : Unlike 9-HPODE, 9,10,13-TriHOME is upregulated in BCa, suggesting distinct roles in inflammation .
12-Oxophytodienoic Acid (12-OPDA)
Enzymatic and Non-Enzymatic Formation Pathways
Downstream Metabolism
Cancer
Biological Activity
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid (often abbreviated as 10,12-HPOD) is a hydroperoxide derivative of linoleic acid, known for its significant biological activities. This compound plays a crucial role in various physiological processes and has been the subject of extensive research due to its potential therapeutic applications.
This compound is involved in several biochemical pathways:
- Cell Signaling : It acts as a signaling molecule, influencing cellular communication and responses.
- Cell Proliferation : The compound has been shown to affect cell growth and division, which is critical in both normal physiology and disease states.
- Apoptosis : It can induce programmed cell death, a vital process for maintaining cellular homeostasis and eliminating damaged cells.
The molecular mechanisms through which 10,12-HPOD exerts its biological effects include:
- Binding Interactions : It interacts with various biomolecules, influencing their activity.
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, altering metabolic pathways.
- Gene Expression : Changes in gene expression profiles have been observed upon exposure to this compound, suggesting its role in regulating transcriptional activity.
Cellular Effects
Research indicates that 10,12-HPOD has profound effects on different cell types:
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : The compound reduces inflammation markers in various models, indicating potential therapeutic benefits in inflammatory diseases.
- Anti-cancer Properties : Studies have demonstrated that 10,12-HPOD can inhibit cancer cell proliferation and induce apoptosis in tumor cells.
Dosage Effects in Animal Models
The biological effects of 10,12-HPOD are dosage-dependent. In animal studies:
- Low doses may promote beneficial effects such as enhanced antioxidant capacity.
- Higher doses can lead to cytotoxic effects, emphasizing the need for careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound participates in several metabolic pathways:
| Pathway | Description |
|---|---|
| Lipid Peroxidation | Involved in the formation of reactive lipid species. |
| Fatty Acid Metabolism | Plays a role in the metabolism of fatty acids. |
| Oxylipin Biosynthesis | Contributes to the production of bioactive lipids. |
Transport and Distribution
Once synthesized or ingested, 10,12-HPOD is transported within the body through various mechanisms:
- It binds to plasma proteins for distribution.
- The compound is taken up by cells via specific transporters that facilitate its entry into target tissues.
Subcellular Localization
The localization of 10,12-HPOD within cells influences its activity:
- It is found predominantly in cellular membranes where it can interact with lipid bilayers and membrane-bound proteins.
- Its presence in mitochondria suggests a role in energy metabolism and oxidative stress management.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that 10,12-HPOD significantly reduced oxidative stress markers in rat models subjected to high-fat diets .
- Cancer Research : In vitro studies showed that treatment with 10,12-HPOD led to apoptosis in breast cancer cell lines through the activation of caspase pathways .
- Inflammation Models : Animal studies indicated that administration of 10,12-HPOD reduced levels of pro-inflammatory cytokines in models of arthritis .
Comparison with Similar Compounds
The unique hydroperoxy group of this compound distinguishes it from other fatty acids:
| Compound | Key Differences |
|---|---|
| (10E,12Z)-octadeca-10,12-dienoic acid | Lacks hydroperoxy group; lower reactivity. |
| (9Z,11E)-octadeca-9,11-dienoic acid | Different double bond positions; altered bioactivity. |
Q & A
Q. What are the primary enzymatic pathways for synthesizing (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid?
This hydroperoxide is synthesized via lipoxygenase (LOX)-catalyzed oxidation of linoleic acid. The reaction involves regioselective dioxygenation at the C-9 position, with linoleate 9R-dioxygenase (e.g., cyanobacterial 9R-LOX) producing the (9R,10E,12Z)-stereoisomer . Methodology :
- Use purified LOX enzymes (e.g., 15-LOX in mammalian systems or 9R-LOX in cyanobacteria) with linoleic acid as a substrate.
- Optimize reaction conditions: pH 7–9, 25–37°C, and O₂ saturation. Monitor product formation via HPLC or LC-MS with reverse-phase C18 columns .
Q. How can researchers detect and quantify this compound in biological matrices?
Detection requires sensitive lipidomic workflows due to its instability and low abundance. Methodology :
- Extraction : Use liquid-liquid extraction (e.g., Folch method) with antioxidant additives (e.g., BHT) to prevent degradation.
- Analysis : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specific transitions (e.g., m/z 313 → 229 for the hydroperoxide) .
- Validation : Compare retention times and fragmentation patterns with synthetic standards .
Q. What is the biological significance of this hydroperoxide in oxidative stress?
It serves as a transient intermediate in lipid peroxidation cascades and a precursor to bioactive oxylipins like 9-HODE. Elevated levels correlate with oxidative stress in cancer and inflammatory models . Methodology :
- Measure levels in plasma/tissue using LC-MS in CRC (colorectal cancer) or bladder cancer cohorts. Pair with ROS assays (e.g., DCFH-DA) to link oxidative damage .
Advanced Research Questions
Q. How does the stereochemical configuration (9R vs. 9S) impact its biological activity?
The 9R isomer (produced by 9R-LOX) exhibits distinct signaling properties compared to 9S derivatives. For example, 9R-hydroperoxides are precursors to anti-inflammatory resolvins, while 9S isomers may activate PPARα . Methodology :
- Compare enantiomers using chiral chromatography (e.g., Chiralpak AD-H column) and test in PPARα reporter assays .
Q. What experimental contradictions exist regarding its role in cancer biology?
While elevated levels are associated with pro-inflammatory effects in CRC , higher baseline levels of its derivative (9-HODE) correlated with successful H. pylori eradication, suggesting context-dependent roles . Methodology :
Q. How do LOX isoforms influence regiospecificity and product distribution?
15-LOX in mammals predominantly generates 13-hydroperoxides, but minor 9-hydroperoxide byproducts arise due to substrate repositioning. Cyanobacterial 9R-LOX exclusively produces the 9R isomer . Methodology :
- Use site-directed mutagenesis to alter LOX substrate-binding pockets. Analyze products via NMR and MS .
Q. What challenges arise in isolating this compound from biological samples?
Instability due to hydroperoxide groups and isomerization during extraction. Methodology :
Q. How does this hydroperoxide interact with cellular targets like HDACs or PPARs?
9-HODE (its reduced form) inhibits HDAC1 (IC₅₀ ~5 μM) and activates PPARα, modulating gene expression in cancer and metabolic pathways . Methodology :
Q. What experimental conditions favor the formation of (10E,12Z)-isomers over other hydroperoxides?
Low temperatures (≤25°C) and anaerobic conditions during LOX reactions minimize non-enzymatic peroxidation, preserving the (10E,12Z) configuration .
Q. How can researchers differentiate its effects from other oxylipins in inflammatory pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
